6-Bromo-2-chloro-3-propoxybenzoic acid
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Overview
Description
6-Bromo-2-chloro-3-propoxybenzoic acid is an organic compound with the molecular formula C10H10BrClO3. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and propoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-3-propoxybenzoic acid typically involves the following steps:
Chlorination: The addition of a chlorine atom to the benzene ring.
Propoxylation: The attachment of a propoxy group to the benzene ring.
These reactions are carried out under controlled conditions, often using catalysts and specific reagents to ensure the desired substitutions occur at the correct positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts, to achieve high yields and purity. The process may also involve continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-3-propoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, or propoxy groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides, alkoxides, and amines can be used under conditions like heating or the presence of a catalyst.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-2-chloro-3-propoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-3-propoxybenzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or modulating signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-chloro-3-methoxybenzoic acid
- 6-Bromo-2-chloro-3-propoxyphenylboronic acid
- 2-Bromo-6-fluoro-3-methoxyphenylboronic acid
Uniqueness
6-Bromo-2-chloro-3-propoxybenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C10H10BrClO3 |
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Molecular Weight |
293.54 g/mol |
IUPAC Name |
6-bromo-2-chloro-3-propoxybenzoic acid |
InChI |
InChI=1S/C10H10BrClO3/c1-2-5-15-7-4-3-6(11)8(9(7)12)10(13)14/h3-4H,2,5H2,1H3,(H,13,14) |
InChI Key |
CSXXMSWSUCZRAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)Br)C(=O)O)Cl |
Origin of Product |
United States |
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